molecular formula C8H14ClNO3 B13485522 Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B13485522
M. Wt: 207.65 g/mol
InChI Key: KILORAOUIOUXEE-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-azabicyclo[211]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[211]hexane core, which imparts significant rigidity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[2.1.1]hexane skeleton with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, such as the [2 + 2] cycloaddition of 1,5-dienes using specialized equipment . These methods ensure high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigidity and unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxylate ester groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The rigidity of the bicyclo[2.1.1]hexane core also plays a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to the presence of the azabicyclo[2.1.1]hexane core, which imparts distinct chemical properties compared to its oxabicyclo and bicyclo counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-12-6(11)8-2-7(3-8,5-10)4-9-8;/h9-10H,2-5H2,1H3;1H

InChI Key

KILORAOUIOUXEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CN2)CO.Cl

Origin of Product

United States

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